(2Z)-2-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
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Overview
Description
The compound “(2Z)-2-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one” is a complex organic molecule that features a variety of functional groups and ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrazole ring, the cyclopentyl group, and the benzoxadiazocin core. Each step requires specific reagents and conditions, such as:
Formation of the pyrazole ring: This might involve the reaction of a 1,3-diketone with hydrazine.
Introduction of the cyclopentyl group: This could be achieved through alkylation reactions.
Construction of the benzoxadiazocin core: This might involve cyclization reactions using appropriate precursors.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole derivatives, benzoxadiazocin derivatives, or thiazole derivatives.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups and ring structures, which might confer unique chemical or biological properties.
Properties
Molecular Formula |
C23H24N4O2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(13Z)-13-[(1-cyclopentyl-3-methylpyrazol-4-yl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
InChI |
InChI=1S/C23H24N4O2S/c1-14-15(13-26(25-14)16-7-3-4-8-16)11-20-21(28)27-18-12-23(2,24-22(27)30-20)29-19-10-6-5-9-17(18)19/h5-6,9-11,13,16,18H,3-4,7-8,12H2,1-2H3/b20-11- |
InChI Key |
AIRUMFCUUBVLNT-JAIQZWGSSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C\2/C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C)C6CCCC6 |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C)C6CCCC6 |
Origin of Product |
United States |
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